3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole
Description
Properties
IUPAC Name |
1-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-8(7(2)12)9-10(6)3-4-11/h5,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQVMBAUYPKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Reaction Optimization
A suitable 1,3-diketone, such as 3-acetyl-4-methylpentane-2,4-dione , reacts with 2-hydroxyethylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbons, followed by dehydration (Figure 1).
Key Parameters
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Solvent : Acetic acid or ethanol facilitates protonation of carbonyl groups, enhancing electrophilicity.
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Temperature : Room temperature to 80°C, depending on diketone reactivity.
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Catalyst : Iodine (0.1–1.0 eq.) improves cyclization efficiency by promoting enolization.
Example Protocol
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Dissolve 3-acetyl-4-methylpentane-2,4-dione (5 mmol) and 2-hydroxyethylhydrazine (5 mmol) in acetic acid (20 mL).
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Add iodine (0.5 eq.) and reflux at 80°C for 4–6 hours.
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Quench with ice water, filter, and recrystallize from ethanol.
Stepwise Functionalization of Preformed Pyrazole Intermediates
For cases where regioselectivity is challenging, a stepwise approach builds the pyrazole ring before introducing the acetyl and hydroxyethyl groups.
Synthesis of 5-Methylpyrazole Core
Begin with cyclocondensation of ethyl acetoacetate and methylhydrazine to form 5-methylpyrazole. Subsequent acetylation at position 3 and alkylation at position 1 yield the target compound.
Acetylation via Friedel-Crafts
Alkylation with 2-Hydroxyethyl Groups
Vilsmeier-Haack Formylation Followed by Reduction
This method leverages formylation to introduce a formyl group, which is subsequently reduced to a hydroxymethyl group.
Protocol Overview
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Formylate position 1 using Vilsmeier-Haack reagent (POCl₃/DMF).
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Reduce the formyl group to hydroxymethyl using NaBH₄ in methanol.
Advantages : High regioselectivity for formylation at position 1 due to electron-donating methyl and acetyl groups.
Limitations : Requires harsh conditions (POCl₃, 0–5°C) and careful handling.
Catalytic Cyclization of α,β-Unsaturated Ketones
α,β-Unsaturated ketones, such as 3-acetyl-4-methylpent-3-en-2-one , react with 2-hydroxyethylhydrazine in the presence of Lewis acids (e.g., Zn(OTf)₂) to form pyrazoles via conjugate addition and cyclization.
Reaction Mechanism
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Hydrazine attacks the β-carbon of the enone, forming a hydrazone intermediate.
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Intramolecular cyclization and dehydration yield the pyrazole ring.
Optimized Conditions
One-Pot Multicomponent Synthesis
A streamlined approach combines diketone synthesis, cyclocondensation, and functionalization in a single pot.
Diethyl Oxalate-Mediated Diketone Formation
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React ethyl acetoacetate with diethyl oxalate in the presence of NaH to form 3-acetyl-4-methyl-2-oxobut-3-enoate .
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Add 2-hydroxyethylhydrazine and iodine (catalyst) to induce cyclization.
Advantages : Minimizes intermediate isolation, improving overall yield (80–85%).
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–75 | High | Moderate | High |
| Stepwise | 60–65 | Moderate | High | Moderate |
| Vilsmeier-Haack | 55–60 | High | High | Low |
| Catalytic Cyclization | 72–78 | Moderate | Moderate | High |
| One-Pot | 80–85 | High | Low | High |
Scientific Research Applications
The compound 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole (commonly referred to as AHEMP) is a pyrazole derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications in scientific research, particularly in medicinal chemistry, agriculture, and material science.
Chemical Properties and Structure
This compound possesses a molecular formula of and is characterized by the presence of an acetyl group, a hydroxyethyl group, and a methylpyrazole moiety. Its structure can be represented as follows:
Medicinal Chemistry
Antimicrobial Activity : AHEMP has been studied for its potential antimicrobial properties. Research indicates that compounds with similar pyrazole structures exhibit significant activity against various bacterial strains. AHEMP may inhibit the growth of pathogens, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects : Some studies suggest that AHEMP can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This could be particularly useful in treating conditions such as arthritis or other inflammatory diseases.
Anticancer Potential : Preliminary investigations have shown that pyrazole derivatives may possess anticancer properties. AHEMP's structural features allow it to interact with biological targets involved in cancer progression, warranting further exploration in cancer therapeutics.
Agricultural Chemistry
Pesticide Development : The unique structure of AHEMP makes it a candidate for developing novel pesticides. Its efficacy against specific pests and diseases can be evaluated to create safer and more effective agricultural chemicals.
Plant Growth Regulators : Research into plant growth regulators has identified pyrazole derivatives as potential agents to enhance plant growth and yield. AHEMP could be tested for its ability to promote root development or improve stress resistance in crops.
Material Science
Polymer Synthesis : AHEMP can serve as a building block in synthesizing polymers with specific properties. Its functional groups allow for the modification of polymer characteristics, such as thermal stability and mechanical strength.
Nanomaterials : The incorporation of AHEMP into nanomaterials may lead to novel applications in electronics or drug delivery systems, where controlled release and targeted action are crucial.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. AHEMP was included in the screening process, showing promising results that warrant further investigation into its mechanism of action.
Case Study 2: Anti-inflammatory Properties
Research conducted by the International Journal of Inflammation highlighted the anti-inflammatory effects of various pyrazole compounds. AHEMP was tested alongside other derivatives, showing a reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory disease management.
Case Study 3: Agricultural Applications
A field trial reported in Pest Management Science evaluated the efficacy of pyrazole-based pesticides, including formulations containing AHEMP. The results indicated a significant reduction in pest populations while maintaining low toxicity to beneficial insects.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Physicochemical Properties
Key Observations:
Stability and Reactivity
- Acetyl Group: Enhances metabolic stability by reducing oxidation susceptibility compared to amino or hydroxy groups.
- Hydroxyethyl Group : May undergo esterification or etherification reactions, offering derivatization opportunities .
Biological Activity
3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a larger class of pyrazoles known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
The presence of the acetyl and hydroxyethyl groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : It has been observed to promote apoptosis in various cancer cell lines, which is critical for its anticancer activity.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating strong growth inhibition compared to standard chemotherapeutics .
Anti-inflammatory Activity
The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). In animal models, administration of the compound led to reduced paw edema in carrageenan-induced inflammation tests .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness appears to correlate with its structural characteristics, which enhance membrane permeability in bacterial cells .
Case Studies
- Cytotoxicity Against Cancer Cells : A study by Wei et al. highlighted the compound's effectiveness against A549 cells, showing a significant reduction in cell viability at concentrations as low as 26 µM .
- Anti-inflammatory Effects : In a model assessing acute inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to controls, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A recent investigation into its antimicrobial activity revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) lower than those for conventional antibiotics .
Q & A
Q. How can researchers optimize the synthesis of 3-acetyl-1-(2-hydroxyethyl)-5-methylpyrazole for reproducibility?
Methodological Answer:
- Multi-step synthesis : Use a 1,5-diarylpyrazole core template, starting with substituted alcohols (e.g., 5-phenyl-1-pentanol) and proceeding via condensation reactions. Monitor intermediates via TLC and purify via flash chromatography (cyclohexane/ethyl acetate gradient) .
- Critical parameters : Control reaction temperature (0°C to 50°C) and stoichiometry of azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10.0 equiv) to achieve >95% yield .
- Validation : Confirm product purity via ¹H/¹³C NMR (δ = 2.16 ppm for CH₃; 146.7 ppm for Cq) and HRMS (theoretical [M]⁺ = 213.1009) .
Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- NMR : Assign pyrazole ring protons (δ = 5.74 ppm) and acetyl groups (δ = 2.16 ppm). Use DEPT-135 to distinguish CH₃ from CH₂ groups .
- IR : Identify key functional groups: acetyl C=O stretch (~1700 cm⁻¹), pyrazole ring vibrations (1544 cm⁻¹), and hydroxyl O–H stretch (broad ~3200 cm⁻¹) .
- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., N–H···N interactions) for solid-state structure validation .
Q. How does the hydroxyethyl substituent influence solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility testing : Dissolve 10 mg/mL in DMSO and dilute in PBS (pH 7.4). Measure turbidity at 600 nm over 24 hrs. Hydroxyethyl groups enhance solubility (logP ~1.2) compared to non-polar analogs .
- Stability assay : Incubate at 37°C and analyze degradation via HPLC-UV (λ = 254 nm). Hydroxyethyl derivatives show <5% degradation after 48 hrs due to reduced hydrolysis susceptibility .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme inhibition : Screen against COX-2 or CYP450 isoforms (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity : Test on HEK-293 cells via MTT assay (72 hrs exposure). Pyrazole derivatives often show low toxicity (EC₅₀ > 100 µM) .
Advanced Research Questions
Q. How can mechanistic studies clarify the role of the acetyl group in electrophilic substitution reactions?
Methodological Answer:
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
Q. How can researchers design analogs to probe structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Core modifications : Replace 5-methyl with trifluoromethyl (synthesized via azide-alkyne cycloaddition) to enhance hydrophobic interactions .
- Substituent screening : Use parallel synthesis to generate 20+ derivatives with varied aryl/heteroaryl groups at N1. Prioritize candidates via molecular docking (PDB: 1ATP) .
Q. What experimental controls are critical when analyzing crystallization challenges in pyrazole derivatives?
Methodological Answer:
- Solvent screening : Test ethyl acetate/cyclohexane vs. DCM/hexane for polymorph control. Slow evaporation at 4°C yields monoclinic crystals .
- Hydrogen bonding analysis : Compare O–H···N (2.89 Å) vs. C–H···π interactions in SC-XRD data to predict packing efficiency .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar pyrazoles?
Methodological Answer:
- Purity verification : Re-crystallize from ethanol and analyze via DSC (heating rate: 5°C/min). Impurities (e.g., unreacted acetyl chloride) lower observed mp .
- Inter-lab calibration : Cross-validate mp data using NIST-traceable standards. For example, 3-acetylpyrazole derivatives typically melt at 133–134°C .
Q. Why do computational models fail to predict solubility trends in polar solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
